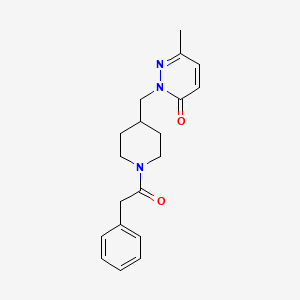

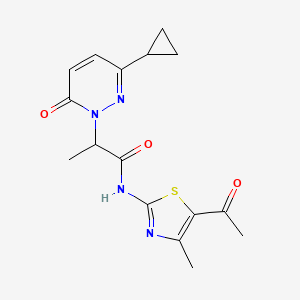

![molecular formula C20H20N4OS2 B2814381 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 863001-38-1](/img/structure/B2814381.png)

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They are known for their wide range of biological activities, including antimicrobial, antiviral, and antipsychotic effects . A specific compound, 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol, has a molecular weight of 264.37 .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives often involves reactions like cyclocondensation . The reactions can be accelerated using microwave irradiation .Scientific Research Applications

Antimicrobial Activity

Several studies have explored the synthesis of benzothiazole derivatives, including those structurally related to the chemical compound , demonstrating their antimicrobial potential. For example, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives with benzothiazole moieties, showing variable and modest activity against bacteria and fungi Synthesis and antimicrobial activity of new pyridine derivatives-I. Similarly, Patel and Agravat (2009) prepared derivatives with significant antibacterial activity Synthesis and antimicrobial studies of new pyridine derivatives.

Antiproliferative and Anti-HIV Activities

The research by Al-Soud et al. (2010) focused on synthesizing derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, evaluating them for antiproliferative and anti-HIV activities. This study identified compounds with significant effects on human tumor-derived cell lines, although no activity was observed against HIV-1 and HIV-2 Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles.

Pharmacological Activity

Ghule, Deshmukh, and Chaudhari (2013) reported on the synthesis of benzothiazole and pyrimidine derivatives linked by a piperazine nucleus, evaluating them for anticancer and anti-inflammatory activities. Their findings suggest that some derivatives exhibit selective influence on cancer cell lines and remarkable anti-inflammatory activity Design, synthesis and pharmacological activity of substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile.

Anticancer Activity

Murty, Ramalingeswara Rao, Katiki, Nath, and Anto (2013) synthesized a series of compounds with 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol, demonstrating cytotoxicity towards various human cancer cell lines. This study highlighted compounds that displayed maximum cytotoxic activity, indicating potential as anticancer agents Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit various biological activities . For instance, they have been used as antipsychotic drug substances, acting as dopamine and serotonin antagonists .

Mode of Action

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, hydrogen bond donors and acceptors, and lipophilicity.

Result of Action

Some benzothiazole derivatives have been found to exhibit antibacterial activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19-21-14-5-3-4-6-16(14)26-19/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPNSWMGBZFNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B2814299.png)

![8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814302.png)

![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2814306.png)

![N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2814307.png)

![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)